Product packaging for Kikkanol F(Cat. No.:)

Kikkanol F

Cat. No.: B1249141
M. Wt: 254.36 g/mol
InChI Key: DXLKOOQBJKRNLJ-INYXVGHSSA-N
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Description

Historical Trajectory and Initial Discoveries Pertaining to Kikkanol F

The foundational research on this compound was conducted by a team of scientists who isolated it from the flowers of Chrysanthemum indicum L., a plant with a long history of use in traditional medicine. nih.govresearchgate.net In a 2000 publication titled "Medicinal Flowers. II. Inhibitors of Nitric Oxide Production and Absolute Stereostructures of Five New Germacrane-Type Sesquiterpenes, Kikkanols D, D Monoacetate, E, F, and F Monoacetate from the Flowers of Chrysanthemum indicum L.," researchers detailed the discovery of this compound alongside several other related sesquiterpenes. nih.gov

The investigation was prompted by the observation that the methanolic and ethyl acetate-soluble extracts of Chrysanthemum indicum flowers exhibited inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages. nih.gov This initial finding spurred the bioassay-guided fractionation of the extract, leading to the isolation of this compound. Its absolute stereostructure was elucidated through comprehensive chemical and physicochemical analyses, including the application of the modified Mosher's method. nih.gov

Significance of this compound within Contemporary Chemical Biology Research

The significance of this compound in modern chemical biology research stems primarily from its demonstrated bioactivity as an inhibitor of nitric oxide (NO) production. nih.gov Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation. snv63.rujournaljpri.com Overproduction of NO is a hallmark of various inflammatory conditions. journaljpri.com Therefore, compounds that can modulate NO production are valuable tools for studying inflammatory pathways and may represent potential leads for the development of anti-inflammatory agents. nih.gov

This compound, as a specific inhibitor of NO production, provides a molecular probe to investigate the intricate cellular mechanisms governing inflammation. Its discovery has contributed to the growing body of knowledge on sesquiterpenoids from the Chrysanthemum genus, which are recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. researchgate.netnih.gov

Conceptual Frameworks and Research Paradigms Informing this compound Studies

The study of this compound is informed by several key research paradigms in natural product science. The primary framework is that of bioassay-guided fractionation , a classic and effective strategy for identifying bioactive compounds from complex natural extracts. nih.gov This approach involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then further purified to isolate the individual compounds responsible for the observed effect. The discovery of this compound through its ability to inhibit NO production is a direct application of this paradigm. nih.gov

Another important conceptual framework is ethnobotanical-directed research , where the traditional medicinal uses of a plant guide the scientific investigation into its chemical constituents and pharmacological properties. Chrysanthemum indicum has a long history of use in traditional medicine for treating inflammatory ailments, which provided the rationale for investigating its anti-inflammatory potential and ultimately led to the discovery of this compound. nih.gov

Furthermore, research on this compound falls within the broader paradigm of natural product drug discovery , which posits that the immense chemical diversity of the natural world is a rich source of novel molecular scaffolds for the development of new therapeutic agents. nih.gov

Overview of Major Research Domains for this compound

The primary research domain for this compound is inflammation research . Its ability to inhibit nitric oxide production places it firmly within the scope of studies aimed at understanding and controlling inflammatory processes. nih.govnih.gov Research in this area seeks to further elucidate the mechanism by which this compound inhibits NO synthase and its potential effects on other inflammatory mediators and signaling pathways.

A related domain is pharmacological and mechanistic studies of sesquiterpenoids . This compound belongs to the germacrane (B1241064) class of sesquiterpenes, a group of compounds known for a wide range of biological activities. researchgate.netnih.gov Studies on this compound contribute to the broader understanding of the structure-activity relationships within this class of molecules and their potential as therapeutic agents. nih.govresearchgate.net

While the primary focus has been on its anti-inflammatory properties, the diverse bioactivities of sesquiterpenoids from the Chrysanthemum genus, such as antibacterial and antitumor effects, suggest that future research on this compound could potentially expand into these areas as well. researchgate.netnih.govresearchgate.net

Interactive Data Tables

Table 1: Discovery and Properties of this compound

PropertyDetailsReference
Natural Source Flowers of Chrysanthemum indicum L. nih.govresearchgate.net
Compound Class Germacrane-type Sesquiterpene nih.gov
Year of Discovery 2000 nih.gov
Key Initial Finding Inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages. nih.gov
Method of Discovery Bioassay-guided fractionation nih.gov

Table 2: Research Context of this compound

Research AreaRelevance to this compoundKey Concepts
Chemical Biology Serves as a molecular probe to study inflammatory pathways.Nitric oxide signaling, enzyme inhibition.
Pharmacognosy A bioactive compound isolated from a medicinal plant.Ethnobotany, natural product chemistry.
Drug Discovery A potential lead compound for the development of anti-inflammatory drugs.Bioactive scaffolds, structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O3 B1249141 Kikkanol F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

(1R,2R,3S,6Z)-6-(hydroxymethyl)-10-methylidene-3-propan-2-ylcyclodec-6-ene-1,2-diol

InChI

InChI=1S/C15H26O3/c1-10(2)13-8-7-12(9-16)6-4-5-11(3)14(17)15(13)18/h6,10,13-18H,3-5,7-9H2,1-2H3/b12-6-/t13-,14+,15+/m0/s1

InChI Key

DXLKOOQBJKRNLJ-INYXVGHSSA-N

Isomeric SMILES

CC(C)[C@@H]1CC/C(=C/CCC(=C)[C@H]([C@@H]1O)O)/CO

Canonical SMILES

CC(C)C1CCC(=CCCC(=C)C(C1O)O)CO

Synonyms

kikkanol F

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Kikkanol F

Total Synthesis Approaches for Kikkanol F

The total synthesis of germacrane-type sesquiterpenes is a complex undertaking due to the entropic challenge of forming the medium-sized ten-membered ring and controlling the stereochemistry of multiple chiral centers.

A retrosynthetic analysis of the this compound core, a highly oxygenated germacrane (B1241064), would logically commence with disconnection of the ten-membered ring. A key strategic consideration is the macrocyclization step, which is often the most challenging aspect of germacrane synthesis. Common retrosynthetic disconnections for the germacrane skeleton involve breaking one of the carbon-carbon bonds of the ten-membered ring to reveal a more readily accessible acyclic precursor.

For a hypothetical retrosynthesis of the this compound core, a primary disconnection could be made at the C1-C10 bond, a common strategy in germacrane synthesis. This would lead to a linear precursor amenable to intramolecular cyclization. Further disconnections would focus on simplifying this acyclic chain, potentially leading to smaller, commercially available starting materials. The oxygen functionalities on the this compound core would be addressed through strategic placement of functional groups in the acyclic precursor that can be elaborated into hydroxyl groups at the desired positions and stereochemistries.

A proposed total synthesis for a different sesquiterpenoid from Chrysanthemum indicum highlights a potential approach, beginning with the construction of a 5,7,5-ring system through a Pauson-Khand reaction and a Barbier reaction. scitepress.net While the target molecule differs, the underlying principles of constructing complex cyclic systems are relevant.

Table 1: Key Retrosynthetic Disconnections for Germacrane Core

Disconnection Strategy Acyclic Precursor Type Key Forward Reaction
C1-C10 Bond Cleavage Linear diene or halide Intramolecular coupling (e.g., Nozaki-Hiyama-Kishi)
C5-C6 Bond Cleavage Allylic halide and aldehyde Intramolecular olefination (e.g., Julia-Kocienski)

The successful synthesis of a germacrane core, and by extension this compound, would rely on a series of key chemical transformations.

Macrocyclization: The formation of the ten-membered ring is the cornerstone of any germacrane synthesis. Modern synthetic methods have provided several powerful tools for this purpose. The Nozaki-Hiyama-Kishi (NHK) reaction, an intramolecular chromium- or nickel-catalyzed coupling of an aldehyde and a vinyl or allyl halide, is a widely employed method for the formation of medium-sized rings with high stereocontrol. Other notable methods include ring-closing metathesis (RCM), intramolecular Heck reactions, and radical cyclizations.

Stereocontrol: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers in this compound is a significant challenge. The absolute stereochemistry of this compound has been elucidated, providing a clear target for asymmetric synthesis. jst.go.jp Strategies to achieve this include the use of chiral pool starting materials, asymmetric catalysis (e.g., Sharpless asymmetric epoxidation), and substrate-controlled diastereoselective reactions.

Table 2: Methodological Advancements in Germacrane Synthesis

Reaction Type Description Relevance to this compound
Asymmetric Catalysis Use of chiral catalysts to induce enantioselectivity. Crucial for obtaining the correct enantiomer of this compound.
Organometallic Coupling Reactions like Suzuki, Stille, and Negishi couplings. Useful for constructing the acyclic precursor.

Semisynthetic Modifications of this compound Precursors

Given the challenges of total synthesis, a semisynthetic approach starting from a more readily available natural product precursor could be a more practical route to this compound and its derivatives. Several germacrane-type sesquiterpenes are isolated from various plant sources, including Chrysanthemum species. nih.govnih.govresearchgate.net If a structurally related and more abundant germacrane could be isolated, it could serve as a starting point for chemical modifications to introduce the specific functionalities of this compound. This would involve stereoselective oxidations, reductions, and functional group interconversions.

Chemoenzymatic and Biocatalytic Routes to this compound and Analogs

The biosynthesis of sesquiterpenes in plants involves a series of enzymatic reactions catalyzed by terpene synthases and cytochrome P450 monooxygenases. These enzymes exhibit remarkable regio- and stereoselectivity, making them powerful tools for chemical synthesis.

A chemoenzymatic approach could leverage these enzymes to produce the germacrane core or introduce specific oxygen functionalities. For instance, a microbial host could be engineered to produce a germacrene precursor, which could then be subjected to in vitro enzymatic or chemical transformations to complete the synthesis of this compound. Biocatalytic routes offer the potential for more sustainable and efficient syntheses of complex natural products and their analogs.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring its biological activities and understanding its structure-activity relationships.

Key modifications for SAR studies would include:

Esterification or etherification of hydroxyl groups: To probe the importance of free hydroxyls for biological activity.

Modification of the isopropenyl group: Hydrogenation or epoxidation could alter the compound's reactivity and steric profile.

Introduction of new functional groups: The addition of halogens, nitrogen-containing groups, or other functionalities could lead to enhanced or novel biological activities.

By systematically modifying the structure of this compound, it would be possible to identify the key structural features responsible for its biological effects and to develop more potent and selective analogs.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Kikkanol A
Kikkanol B
Kikkanol C
Kikkanol D
Kikkanol D monoacetate
Kikkanol E

Combinatorial Chemistry Approaches in this compound Analog Generation

Combinatorial chemistry is a powerful paradigm in chemical synthesis that facilitates the rapid generation of a large number of structurally related molecules, known as a chemical library nih.gov. This approach stands in contrast to traditional one-at-a-time synthesis and is instrumental in modern drug discovery for identifying and optimizing lead compounds. The core principle involves the systematic and repetitive combination of a set of chemical building blocks in various combinations to produce a diverse array of final products. These libraries can then be subjected to high-throughput screening to identify molecules with desired biological activities.

While specific published research on the application of combinatorial chemistry to this compound is not available, the principles of this methodology can be hypothetically applied to its germacrane scaffold to generate a library of novel analogs. Such an endeavor would be aimed at exploring the structure-activity relationships (SAR) of this compound and potentially identifying derivatives with enhanced potency, selectivity, or other desirable pharmacological properties.

A hypothetical combinatorial approach to generating this compound analogs would involve several key stages:

Scaffold Selection and Functionalization: The this compound core structure would serve as the central scaffold. Key functional groups on the this compound molecule, such as hydroxyl groups, would be identified as points for derivatization. These sites would be chemically modified to introduce a diverse range of substituents.

Library Design: A virtual library of potential this compound analogs would be designed by selecting a variety of building blocks to be attached at the designated functionalization points. These building blocks could include a range of chemical moieties, such as different acyl groups, alkyl chains, aromatic rings, and heterocyclic systems, to introduce variations in size, polarity, and hydrogen bonding potential.

Synthesis Strategy: The synthesis of the designed library could be carried out using either solid-phase or solution-phase parallel synthesis techniques.

In solid-phase synthesis , the this compound scaffold would be attached to a solid support, such as a resin bead. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away.

In parallel synthesis , reactions are carried out simultaneously in an array of separate reaction vessels, such as the wells of a microtiter plate. This method is highly efficient for producing a large number of individual compounds for screening.

Building Block Incorporation: The selected building blocks would be systematically introduced to the this compound scaffold using a series of chemical reactions. For instance, hydroxyl groups could be esterified or etherified with a diverse set of carboxylic acids or alkyl halides, respectively.

High-Throughput Screening: The resulting library of this compound analogs would then be screened for biological activity using high-throughput assays relevant to the therapeutic area of interest.

The following interactive data table illustrates a hypothetical combinatorial library of this compound analogs, where R1 and R2 represent points of diversification on the core scaffold.

Analog IDR1 SubstituentR2 SubstituentPredicted Property (e.g., LogP)
KF-A1AcetylHydrogen2.5
KF-A2PropionylHydrogen2.8
KF-A3BenzoylHydrogen3.9
KF-B1AcetylMethyl2.9
KF-B2PropionylMethyl3.2
KF-B3BenzoylMethyl4.3
KF-C1HydrogenAcetyl2.1
KF-C2HydrogenPropionyl2.4
KF-C3HydrogenBenzoyl3.5

This systematic approach allows for the efficient exploration of the chemical space around the this compound scaffold, significantly increasing the probability of discovering novel compounds with valuable biological properties. The insights gained from screening such a library would be invaluable for understanding the SAR of this class of sesquiterpenoids and for the rational design of future therapeutic agents.

Biosynthetic Pathways and Natural Occurrence of Kikkanol F

Identification of Kikkanol F Producing Organisms

This compound has been identified in the plant species Chrysanthemum indicum L. wikidata.orgbasicmedicalkey.comsci-hub.seresearchgate.netpandawainstitute.comfrontiersin.orgbiotech-asia.orgmdpi.compandawainstitute.cominnovareacademics.ininnovareacademics.in. This compound is found specifically in the flowers of Chrysanthemum indicum basicmedicalkey.comsci-hub.seresearchgate.netpandawainstitute.commdpi.com. Chrysanthemum indicum is a perennial herb belonging to the Asteraceae family frontiersin.orgmdpi.com.

Elucidation of this compound Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are genomic regions that encode the enzymes and regulatory proteins required for the production of secondary metabolites, such as terpenoids, in plants and other organisms youtube.commdpi.com. While sesquiterpenoids are known to be synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, followed by cyclization catalyzed by sesquiterpene synthases researchgate.net, specific details regarding the biosynthetic gene cluster directly responsible for the synthesis of this compound within Chrysanthemum indicum are not explicitly detailed in the currently available research. Research has explored BGCs for other natural products in various organisms youtube.commdpi.comnih.govsecondarymetabolites.orgnih.gov, and transcriptomic analyses in Chrysanthemum indicum have investigated genes involved in other pathways like flavonoid biosynthesis genedenovo.com, but a dedicated BGC for this compound has not been specifically elucidated in the provided information.

Enzymology of this compound Biosynthesis: Key Biocatalytic Steps

Sesquiterpenoids, including the germacrane (B1241064) type to which this compound belongs, are generally synthesized in plants from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP) researchgate.net. This conversion is typically catalyzed by enzymes known as sesquiterpene synthases (STSs) researchgate.net. These enzymes facilitate the cyclization of FPP through complex mechanisms to form the core sesquiterpene scaffold. Subsequent enzymatic steps, such as hydroxylations, oxidations, or other modifications, further diversify the structures, leading to specific compounds like this compound wikidata.orgmdpi.com. While the general enzymatic framework for sesquiterpenoid biosynthesis from FPP by STSs is established researchgate.net, the specific enzymes and the precise sequence of biocatalytic steps involved in the conversion of FPP to this compound in Chrysanthemum indicum are not explicitly described in the consulted literature.

Regulation of this compound Production in Biological Systems

The regulation of secondary metabolite production in plants is a complex process influenced by genetic, developmental, and environmental factors. While studies have investigated the regulation of other metabolic pathways in plants, such as those for amino acids nih.govpsu.edu and flavonoids genedenovo.comfrontiersin.org, specific information detailing the regulatory mechanisms that govern the biosynthesis and accumulation of this compound in Chrysanthemum indicum was not found in the provided search results. General mechanisms of biosynthetic gene cluster activation in microorganisms have been studied mdpi.com, but these specific regulatory insights for this compound in a plant system are not available.

Ecological Role and Distribution of Naturally Occurring this compound

This compound is found in Chrysanthemum indicum, a plant species native to East Asia and widely distributed in countries including China, Japan, and the Philippines mdpi.compandawainstitute.com. Chrysanthemum indicum thrives in diverse environments, including grasslands on mountain slopes, thickets, wet areas near rivers, fields, roadsides, and saline coastal regions basicmedicalkey.com. The presence of secondary metabolites like sesquiterpenoids in plants is often associated with ecological roles, such as defense against herbivores and pathogens, or attraction of pollinators biotech-asia.orgresearchgate.net. While the specific ecological function of this compound has not been explicitly defined, other sesquiterpenoids from the Chrysanthemum genus have demonstrated biological activities, including insecticidal properties researchgate.net, suggesting potential roles in plant defense. The distribution of naturally occurring this compound is therefore directly tied to the geographical range and habitat preferences of Chrysanthemum indicum.

Molecular Mechanisms of Action of Kikkanol F

Identification and Characterization of Molecular Targets for Kikkanol F

The precise molecular targets of this compound are the subject of ongoing research. Initial characterization has been primarily computational, with some experimental evidence for its derivatives.

Computational prediction models have identified several potential biological targets for this compound, suggesting its involvement in various cellular processes. These predictions, which await experimental validation, point towards anti-inflammatory and immunomodulatory roles. For instance, a high probability of interaction is predicted with the cannabinoid CB2 receptor and the nuclear factor NF-kappa-B p105 subunit. vulcanchem.com The predicted interaction with NF-κB aligns with observed inhibitory effects on nitric oxide production, a process often mediated by NF-κB signaling. vulcanchem.com

A derivative, this compound monoacetate, has been experimentally shown to be an inhibitor of Protein Tyrosine Phosphatase 1B (PTP-1B). researchgate.netrsc.org PTP-1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com

Table 1: Predicted Biological Targets of this compound

Based on Super-PRED computational modeling. vulcanchem.com

TargetProbability (%)Model Accuracy (%)
Cannabinoid CB2 receptor95.6097.25
Nuclear factor NF-kappa-B p105 subunit95.5796.09
Cathepsin D92.5098.95
DNA-(apurinic or apyrimidinic site) lyase91.8491.11
Adenosine A1 receptor91.4295.93
Mineralocorticoid receptor88.58100.00
NT-3 growth factor receptor87.9895.89
LSD1/CoREST complex86.3397.09
Glycine receptor subunit alpha-181.8190.71
Glutamate NMDA receptor81.4995.89
Androgen Receptor81.3696.43

Protein-Kikkanol F Interactions: Binding Kinetics and Thermodynamics

Detailed experimental data on the binding kinetics (e.g., association and dissociation rate constants, k_on and k_off) and thermodynamics (e.g., changes in Gibbs free energy, enthalpy, and entropy) of this compound with its specific protein targets are not available in the current scientific literature. Such studies, often conducted using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are essential for a complete understanding of the affinity and nature of the interaction between a ligand and its receptor. mdpi.comdiva-portal.org

Nucleic Acid-Kikkanol F Interactions

There is currently no published research describing the direct interaction of this compound with nucleic acids such as DNA or RNA. Methods to study such interactions include techniques like DNA unwinding assays, electrophoretic mobility shift assays (EMSA), and various spectroscopic approaches. nih.govthermofisher.com

Membrane-Kikkanol F Interactions

Scientific literature does not currently contain studies detailing the specific interactions between this compound and cellular membranes. The investigation of such interactions is crucial as they can influence a compound's bioavailability and mechanism of action. frontiersin.orgresearchgate.net

Cellular Pathways Modulated by this compound

Based on its predicted molecular targets and the activity of its derivatives, this compound is implicated in the modulation of several key cellular pathways, primarily related to inflammation and metabolic signaling.

Signal Transduction Cascades Affected by this compound

The predicted interaction of this compound with the NF-κB p105 subunit suggests a modulatory role in the NF-κB signaling cascade, a cornerstone of the inflammatory response. vulcanchem.com This is further supported by research on extracts from Chrysanthemum indicum, the plant from which this compound is isolated, which have demonstrated anti-inflammatory activity. biotech-asia.org

Furthermore, the inhibitory action of this compound monoacetate on PTP-1B directly implies an effect on the insulin signal transduction cascade. rsc.org By inhibiting PTP-1B, the compound would prevent the dephosphorylation of the insulin receptor and its substrates (like IRS-1), leading to enhanced downstream signaling through pathways such as the PI3K/Akt pathway. rsc.org

There is also evidence that this compound and its related compounds can modulate the Nrf2 signaling pathway. nih.gov Studies have shown that extracts containing these compounds can induce the Antioxidant Response Element (ARE), a key downstream target of Nrf2, suggesting an activation of this protective pathway against oxidative stress. nih.gov

Gene Expression and Proteomic Changes Induced by this compound

Comprehensive studies on the global changes in gene expression (transcriptomics) or protein levels (proteomics) induced by this compound have not yet been published. bio-rad.comnih.gov Such analyses, for instance using RNA-sequencing or mass spectrometry-based proteomics, would provide a broad, unbiased view of the cellular processes affected by the compound and could help to identify novel pathways and targets. frontiersin.orggithub.io

Computational and Biophysical Characterization of this compound Interactions

Direct computational and biophysical studies on this compound are sparse. However, some predictive and structural elucidation data provide preliminary insights into its potential interactions and characteristics.

Detailed molecular docking and dynamics simulations for this compound have not been extensively published. However, preliminary computational predictions offer some hypotheses about its biological targets. One prediction model suggests potential interactions with the cannabinoid CB2 receptor and NF-κB, hinting at possible anti-inflammatory and immunomodulatory functions. vulcanchem.com Another in-silico study predicted that this compound is unlikely to significantly inhibit cytochrome P450 enzymes. vulcanchem.com It is important to note that these are computational predictions and await experimental validation. vulcanchem.com An in silico toxicity prediction has also been conducted, but this falls outside the scope of molecular mechanism analysis. researchgate.netinnovareacademics.in

Table 1: Predicted Biological Targets and Interactions of this compound

Computational MethodPredicted Target/InteractionImplied Potential FunctionSource
Super-PRED ModelCannabinoid CB2 ReceptorAnti-inflammatory, Immunomodulatory vulcanchem.com
Super-PRED ModelNF-κBAnti-inflammatory vulcanchem.com
In silico predictionCytochrome P450 EnzymesLow potential for drug-drug interactions vulcanchem.com

This table is based on predictive computational models and does not represent experimentally confirmed interactions.

The absolute stereostructure of this compound has been determined using various spectroscopic methods. vulcanchem.com There are currently no public records of X-ray crystallography or Cryo-EM studies that have resolved the structure of this compound in complex with a biological target.

The primary techniques used for the structural characterization of this compound itself include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR have been instrumental in elucidating the chemical structure of this compound isolated from natural sources like Chrysanthemum indicum. researchgate.netscispace.commdpi.comsemanticscholar.org

High-Resolution Mass Spectrometry (HR-MS): This technique has been used to confirm the molecular formula of this compound. vulcanchem.comresearchgate.netscispace.commdpi.comsemanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy has helped in identifying the functional groups present in the this compound molecule. vulcanchem.comscispace.com

These techniques have been crucial for the initial identification and characterization of the compound, laying the groundwork for any future studies on its interactions with biological macromolecules. vulcanchem.comresearchgate.netscispace.commdpi.comsemanticscholar.org

Biological Activities and Efficacy of Kikkanol F in Non Human Systems

Antimicrobial Activities of Kikkanol F

Studies on Chrysanthemum indicum extracts have indicated antimicrobial properties, including activity against pathogenic microorganisms such as bacteria and fungi. sci-hub.sebio-conferences.org Sesquiterpenoids in general, a class of compounds to which this compound belongs, have been reported to exhibit antibacterial, antifungal, insecticidal, and antiviral activities. mdpi.com While this compound has been identified as a component within C. indicum extracts investigated for such activities, the provided information does not detail specific antimicrobial activities directly attributed to isolated this compound. dntb.gov.ua

Mode of Action Against Pathogenic Microorganisms

Information specifically describing the mode of action of this compound against pathogenic microorganisms is not available in the provided search results. General mechanisms of action for various antimicrobial agents target structures such as the cell wall, cell membrane, or inhibit essential processes like DNA replication, protein synthesis, or enzyme activity. scielo.brnih.govwikipedia.orgcsic.esscience-line.commdpi.comnih.govfrontiersin.orgunlp.edu.arnih.govmdpi.comfrontiersin.orgnih.govmdpi.commdpi.com However, the precise molecular targets or pathways affected by this compound in microbial systems have not been elucidated in the retrieved literature.

Effects of this compound on Cellular Processes in In Vitro Models

Research on a related compound, this compound monoacetate, isolated from Chrysanthemum indicum, has investigated its effect on interleukin-6 (IL-6) production in lipopolysaccharide-induced RAW264.7 cells, a mouse macrophage cell line. kribb.re.krfrontiersin.org This suggests a potential influence on cellular inflammatory responses. While Chrysanthemum indicum extracts containing this compound have been shown to affect cellular processes such as inhibiting cell proliferation dntb.gov.ua, inducing apoptosis, and causing cell cycle arrest in certain cancer cell lines in vitro basicmedicalkey.comsci-hub.sekoreascience.krthegoodscentscompany.com, these effects are attributed to the complex mixture of compounds within the extract, not specifically to isolated this compound. Cellular processes like proliferation, differentiation, apoptosis, and autophagy are fundamental to cell function and are often targets for therapeutic intervention. frontiersin.orgnih.govcreative-diagnostics.comelifesciences.orgbiorxiv.orgbbc.co.uk

Efficacy of this compound in In Vivo Non-Human Animal Models

Specific studies evaluating the efficacy of isolated this compound in in vivo non-human animal models were not found in the provided search results. Animal models, such as rodents, zebrafish, and insects, are commonly used to study the effects of compounds in a complex biological system and evaluate their potential efficacy against various diseases. mdpi.comnih.govnih.gov While extracts of Chrysanthemum indicum have been investigated in animal models for conditions such as inflammation, hepatotoxicity, and potentially anti-diabetic effects frontiersin.orgthegoodscentscompany.comworldscientific.combiotech-asia.orgscispace.com, the contribution of isolated this compound to these observed effects in vivo has not been specifically detailed.

Efficacy in Disease Models

Based on the available information, there are no specific data on the efficacy of isolated this compound in non-human animal disease models, including infectious diseases, inflammatory conditions, or cancer models. Studies utilizing Chrysanthemum indicum extracts in models of inflammation and cancer have been reported basicmedicalkey.comsci-hub.sefrontiersin.orgthegoodscentscompany.com, but these findings cannot be directly attributed to this compound alone.

Pharmacodynamics of this compound in Animal Systems (excluding human ADME)

Information regarding the pharmacodynamics of this compound in animal systems is not available in the provided search results. Pharmacodynamics describes the effects of a drug on the body, including the relationship between drug concentration at the site of action and the resulting effect, as well as the time course and intensity of the effect. nih.govunlp.edu.ar

Immunomodulatory Properties of this compound in Model Systems

Research into the biological activities of compounds from Chrysanthemum indicum, the plant source of this compound, has indicated immunomodulatory potential in various model systems. While direct studies specifically detailing the immunomodulatory properties of isolated this compound are limited in the provided information, studies on the plant extract and related compounds offer contextual insights.

Extracts from Chrysanthemum indicum have demonstrated anti-inflammatory and immunomodulatory effects in non-human models, including murine RAW 264.7 macrophage cells and mice wikipedia.orglatoxan.comnih.govmpg.de. For instance, an ethanol (B145695) extract of C. indicum (CIFE) significantly inhibited the production of lipopolysaccharide (LPS)-induced inflammatory factors in RAW 264.7 cells by blocking the nuclear transcription factor (NF-κB) and mitogen-activated protein kinase (MAPK) signal pathways wikipedia.orglatoxan.commpg.de. This suggests a mechanism by which components of C. indicum can modulate inflammatory responses in a cellular model relevant to the immune system. Dose-dependent reductions in pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, IFN-γ, and NO, were observed with CIFE intervention in LPS-stimulated RAW 264.7 cells wikipedia.org.

Other sesquiterpenoids isolated from Chrysanthemum indicum, specifically kikkanols A, B, and C, have been shown to effectively reduce the expression of interleukin-4 (IL-4) and interleukin-13 (IL-13) in dinitrochlorobenzene-treated HaCaT cells and human keratinocytes wikipedia.org. While these findings pertain to related kikkanols and not this compound directly, they highlight the potential for this class of compounds found in C. indicum to influence cytokine profiles relevant to immune and inflammatory responses.

Furthermore, a butanol-soluble fraction of C. indicum extract exhibited significant anti-inflammatory activity and enhanced humoral and cellular immunomodulatory responses, including potentiating the function of the mononuclear phagocytic system, in cyclophosphamide-induced immunosuppressed mice nih.gov. The immunomodulatory effects observed in these model systems suggest that compounds present in Chrysanthemum indicum, which include this compound, contribute to the plant's traditional uses for conditions involving inflammation and immune dysregulation.

Plant Physiology and Phytochemistry Interactions of this compound

This compound is a secondary metabolite produced by the plant Chrysanthemum indicum L. wikipedia.orggen.storecdutcm.edu.cnwikipedia.org. Secondary metabolites in plants, such as terpenoids and flavonoids, play crucial roles in the plant's interactions with its environment, including defense against herbivores, pathogens, and competing plants, as well as attracting pollinators gen.storewikipedia.orgmdpi.com.

While the specific physiological role or phytochemistry interactions of this compound within Chrysanthemum indicum are not explicitly detailed in the provided information, its classification as a germacrane (B1241064) sesquiterpenoid places it within a group of compounds known for their diverse biological activities in plants. For example, Kikkanol A, another germacrene sesquiterpenoid found in plants, has been proposed to function as an anti-bacterial and anti-fungal compound in rice mdpi.com. This suggests a potential defensive role for kikkanols in plants.

The presence of this compound as a constituent of Chrysanthemum indicum indicates its involvement in the plant's metabolic processes. Phytochemical studies of C. indicum have identified a wide array of compounds, reflecting the complex metabolic pathways active within the plant gen.storewikipedia.org. The biosynthesis of terpenoids like this compound is part of the plant's secondary metabolism, which is often influenced by environmental factors and contributes to the plant's survival and interaction with its ecological niche.

Advanced Analytical and Characterization Methodologies for Kikkanol F Research

Chromatographic Separation Techniques for Kikkanol F and Metabolites

The isolation and quantification of this compound from its natural source, Chrysanthemum indicum, and the separation of its metabolites from biological matrices, demand advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in this regard. openaccessjournals.combioline.org.br

Advanced HPLC methods, often coupled with photodiode array (PDA) detectors, offer robust and reproducible separation of sesquiterpenes. mdpi.com For this compound, a reversed-phase C18 column with a gradient elution system of water and acetonitrile (B52724) is a common starting point. Optimization of parameters such as mobile phase composition, flow rate, and column temperature is crucial for achieving baseline separation from other structurally related sesquiterpenes present in the plant extract.

UPLC, with its use of smaller particle size columns (sub-2 µm), provides significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. currenta.de This is particularly advantageous for resolving complex mixtures containing this compound and its isomers or for high-throughput screening of various extracts. The enhanced resolution of UPLC can be critical in separating this compound from its monoacetate derivative.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comthermofisher.com For the analysis of this compound, which is a polar molecule, derivatization is typically required to increase its volatility and thermal stability. thermofisher.com A common two-step derivatization process involves methoximation of carbonyl groups followed by silylation of hydroxyl groups. thermofisher.com This allows for the separation and identification of this compound and its metabolites based on their retention times and mass fragmentation patterns. chemrxiv.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Technique Principle Application for this compound Advantages Limitations
Advanced HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase. Isolation from plant extracts, quantification. Robust, reproducible, widely available. Lower resolution and speed compared to UPLC.
UPLC Similar to HPLC but uses smaller particle size columns for higher pressure and efficiency. High-resolution separation of isomers and metabolites. Higher resolution, sensitivity, and speed. Higher operational cost.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. Analysis of derivatized this compound and its volatile metabolites. High sensitivity and resolution, provides mass fragmentation data. Requires derivatization for polar compounds like this compound.

High-Resolution Mass Spectrometry for Structural Elucidation of this compound

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of natural products like this compound. vulcanchem.commdpi.com Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer allow for the precise determination of the molecular formula. currenta.de For this compound, HR-ESI-MS would confirm the molecular formula C₁₅H₂₆O₃ by providing a highly accurate mass measurement of its molecular ion. vulcanchem.com

Beyond just determining the molecular formula, advanced MS techniques, particularly tandem mass spectrometry (MS/MS), provide crucial structural information through fragmentation analysis. currenta.denih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues about the connectivity of the molecule. For instance, the loss of water molecules (H₂O) would indicate the presence of hydroxyl groups, a key feature of the this compound structure. The fragmentation pattern can help to piece together the carbon skeleton and the location of functional groups.

Table 2: Representative HRMS Data for this compound

Ion Calculated m/z Observed m/z Inference
[M+H]⁺ 255.1955 255.1951 Protonated molecular ion, confirms molecular weight.
[M+Na]⁺ 277.1774 277.1770 Sodiated adduct, further confirms molecular weight.
[M-H₂O+H]⁺ 237.1849 237.1845 Loss of one water molecule from a hydroxyl group.
[M-2H₂O+H]⁺ 219.1743 219.1740 Loss of two water molecules from hydroxyl groups.

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural and stereochemical elucidation of this compound. vulcanchem.com While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of each proton and carbon atom, advanced 2D NMR techniques are essential for assembling the complete structure and determining its conformation. ipb.ptnptel.ac.inox.ac.uk

Two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to connect the different spin systems and piece together the entire carbon skeleton.

For conformational analysis, Nuclear Overhauser Effect (NOE) based experiments are critical. columbia.edu 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close to each other in space, irrespective of whether they are connected through bonds. huji.ac.ilresearchgate.netacdlabs.com The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the relative stereochemistry and the preferred conformation of the flexible 10-membered ring of this compound in solution. columbia.edunih.gov For a molecule of the size of this compound (MW < 600), NOESY experiments typically yield positive NOEs. columbia.edu

Table 3: Application of Advanced NMR Techniques for this compound

NMR Experiment Information Obtained Relevance to this compound Structure
COSY ¹H-¹H correlations through bonds. Identifies neighboring protons in the cyclodecene (B14012633) ring and side chains.
HSQC ¹H-¹³C one-bond correlations. Assigns each proton to its directly attached carbon atom.
HMBC ¹H-¹³C long-range (2-3 bond) correlations. Connects different fragments of the molecule to build the carbon skeleton.
NOESY/ROESY ¹H-¹H through-space correlations. Determines the relative stereochemistry and solution conformation.

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Complexes

To understand the mechanism of action of this compound, it is essential to identify its biological targets and characterize their interactions at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structures of macromolecular complexes. riken.jpberstructuralbioportal.org

X-ray crystallography can provide an atomic-resolution structure of a target protein in complex with this compound, provided that the complex can be crystallized. sci-hub.se This would involve co-crystallizing the target protein with this compound or soaking a crystal of the protein in a solution containing the compound. The resulting electron density map would unambiguously show the binding site, the conformation of this compound when bound, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Cryo-EM has emerged as a powerful alternative, particularly for large and flexible protein complexes or membrane proteins that are difficult to crystallize. acs.orgnih.govcriver.com In cryo-EM, a solution of the this compound-target complex is rapidly frozen, and its structure is determined from thousands of 2D projection images of individual particles. escholarship.org Recent advances in cryo-EM have made it possible to visualize the binding of small molecule ligands to their protein targets, providing valuable insights for structure-based drug design. acs.orgresearchgate.net

Hyphenated Techniques and Automation in this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the rapid analysis of complex mixtures containing this compound. numberanalytics.comnih.govspringernature.comresearchgate.netnih.gov The most common hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov An LC-MS system allows for the separation of compounds in a plant extract by HPLC or UPLC, followed by immediate mass analysis of each eluting peak. currenta.de This provides retention time and mass information simultaneously, facilitating the rapid identification of known compounds like this compound (a process called dereplication) and the characterization of new or unknown metabolites. springernature.com More advanced hyphenations, such as LC-NMR-MS, can provide even more comprehensive structural information from a single experiment. nih.gov

Automation is increasingly being integrated into the analytical workflow for natural products. nih.govunite.itpharmaceutical-technology.com Automated sample preparation, injection, and data analysis can significantly increase the throughput and reproducibility of chromatographic analyses. pharmaceutical-technology.comresearchgate.net For instance, automated systems can perform the derivatization steps required for GC-MS analysis, minimizing human error and variability. thermofisher.com In the context of this compound research, automation can be employed for the quality control of herbal preparations or for screening large numbers of plant extracts for the presence of this compound and related compounds. nih.gov

Computational Chemistry and Chemoinformatics in Kikkanol F Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Kikkanol F Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used chemoinformatics technique that seeks to establish a mathematical correlation between the structural and physicochemical properties of chemical compounds and their biological activities. researchgate.netjocpr.com By quantifying molecular features using descriptors (e.g., molecular size, shape, electronic properties), QSAR models can predict the activity of untested compounds based on data from known active and inactive molecules. researchgate.net This approach is valuable in identifying and optimizing lead compounds. jocpr.com

For this compound, if a series of its analogs were synthesized or identified with varying biological activities against a specific target, QSAR modeling could be applied. By calculating molecular descriptors for these compounds and correlating them with their measured activities, a predictive model could be built. This model could then be used to predict the potential activity of novel, unsynthesized this compound analogs, guiding the design and prioritization of compounds for synthesis and biological testing. jocpr.comcresset-group.com Various statistical methods, including machine learning algorithms, are employed in QSAR modeling. researchgate.net

Virtual Screening and Ligand-Based Drug Design for this compound Derivatives

Virtual screening (VS) is an in silico technique used to search large chemical libraries for compounds likely to bind to a biological target. frontiersin.org Ligand-Based Drug Design (LBDD) is a virtual screening approach utilized when the three-dimensional structure of the biological target is unknown. biosolveit.degardp.org LBDD relies on the knowledge of existing ligands that bind to the target to infer the characteristics of the binding site and design new ligands with desired properties. biosolveit.denumberanalytics.com This involves analyzing the structural and physicochemical properties of known active ligands and developing models to predict the activity of new compounds. numberanalytics.com

In the context of this compound, if it were found to exhibit a particular biological activity, LBDD could be applied. By studying the structural features and properties of this compound and any other known compounds with similar activity, researchers could develop a pharmacophore model or other ligand-based models. These models could then be used to virtually screen databases of chemical compounds to identify potential this compound derivatives or structurally similar compounds that are predicted to possess the desired activity. biosolveit.denih.gov Structure-based virtual screening, which requires the 3D structure of the target protein, is another powerful VS approach. frontiersin.orgnih.gov

De Novo Design Approaches for this compound Scaffolds

De novo design is a computational method that aims to design novel molecular structures from scratch, rather than modifying existing ones. osti.gov This approach is often used to generate compounds with specific desired properties or to fit into a particular binding site on a target protein. osti.govresearchgate.net De novo design algorithms build molecules step by step, selecting fragments or atoms to assemble a complete structure that satisfies predefined criteria, such as shape complementarity to a target or desired physicochemical properties. osti.gov

While specific de novo design studies focused on generating this compound-like scaffolds were not identified, this approach could theoretically be applied. Researchers could define the key structural features or a desired scaffold based on the this compound structure and its potential interactions, and then use de novo design algorithms to generate novel molecular entities that incorporate these features or serve as alternative scaffolds with potentially improved properties. osti.gov This method is inherently combinatorial and relies on efficient search strategies and well-chosen constraints. osti.gov

Machine Learning and Artificial Intelligence Applications in this compound Discovery

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly transforming the field of drug discovery by enabling the analysis of vast datasets and the prediction of complex relationships. mednexus.orgfrontiersin.orgresearchgate.net AI and ML techniques, such as deep learning and neural networks, can be applied across various stages of the discovery process, including target identification, hit discovery, lead optimization, and the prediction of properties like activity and toxicity. mednexus.orgfrontiersin.orgresearchgate.netnih.govnih.gov

Future Directions, Challenges, and Emerging Research Avenues for Kikkanol F

Unexplored Biological Activities and Potential Applications of Kikkanol F

Research into the biological activities of this compound is still in its early stages. While this compound itself has been identified, more studies have focused on its monoacetate form. This compound monoacetate has demonstrated inhibitory effects on PTP-1B enzyme activity in vitro, with an IC50 value of 7.3 µM. nih.gov Furthermore, in cell culture studies using 3T3-L1 and C2C12 cells, this compound monoacetate was shown to increase glucose uptake and pAMPK levels, suggesting potential antidiabetic properties by influencing hepatic glucose homeostasis. nih.gov Additionally, this compound monoacetate has exhibited inhibitory effects on IL-6 production. researchgate.netkribb.re.krfrontiersin.orgresearchgate.net

Given that this compound is a sesquiterpenoid from Chrysanthemum species, a genus known for producing compounds with diverse bioactivities, including anti-inflammatory, antibacterial, antitumor, insecticidal, and antiviral effects, there is significant potential for this compound to possess a broader spectrum of biological activities that are yet to be explored. sci-hub.seresearchgate.netmdpi.com Future research should focus on systematically screening this compound for these and other activities using a range of in vitro and, importantly, in vivo models. Identifying specific molecular targets and pathways modulated by this compound is crucial for understanding its potential therapeutic applications. The relationship between the bioactivity of this compound and its monoacetate derivative also warrants further investigation to understand how structural modifications influence biological effects.

Novel Synthetic Methodologies for Sustainable Production of this compound

This compound is currently primarily sourced as a natural product from Chrysanthemum indicum. plantaedb.comsci-hub.seresearchgate.netresearchgate.netmdpi.com Relying solely on extraction from plant sources can face challenges related to yield variability, environmental factors affecting plant growth, and the sustainability of large-scale harvesting. Developing novel synthetic methodologies for this compound is a critical future direction to ensure a consistent and potentially more sustainable supply for research and potential applications.

While the search results did not provide specific synthetic routes for this compound, the broader field of terpenoid production is exploring alternative methods. For instance, engineering microbial cells using systems like CRISPR-Cas has emerged as a sustainable approach for producing various terpenoids with potentially high yields. researchgate.net Applying similar metabolic engineering strategies to suitable microbial hosts could offer a promising avenue for the sustainable biosynthesis of this compound. Future research should focus on identifying the biosynthetic pathway of this compound in C. indicum and leveraging this knowledge to engineer microbial cell factories for its efficient and sustainable production. Chemical synthesis routes also need to be explored and optimized to provide alternative production methods.

Integration of Multi-Omics Data for Comprehensive this compound Mechanistic Understanding

Understanding the comprehensive mechanisms of action of this compound requires a holistic approach that goes beyond traditional single-target studies. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise in this regard.

A metabolomics study investigating biomarkers for pre-diabetes in mouse models identified this compound among a list of metabolites profiled in liver and plasma samples. sci-hub.se This demonstrates the feasibility of including this compound in large-scale metabolic profiling studies. Future research should leverage multi-omics platforms to investigate the effects of this compound treatment on the global molecular landscape of biological systems. For example, transcriptomic analysis could reveal changes in gene expression profiles, while proteomic studies could identify modulated protein levels and post-translational modifications. Integrating these datasets with metabolomics data can provide a more comprehensive picture of how this compound interacts with biological systems, affects metabolic pathways, and exerts its effects. This integrated approach can help identify novel targets, off-target effects, and the complex network of interactions influenced by this compound.

Addressing Challenges in this compound Research: Data Gaps and Methodological Limitations

Research on sesquiterpenoids from the Chrysanthemum genus, including this compound, faces several challenges and data gaps that need to be addressed in future studies. One significant challenge is the complex chemical structures of many sesquiterpenoids, which often contain multiple chiral centers and isomers. mdpi.com This complexity can make their separation and identification challenging. mdpi.com

Furthermore, obtaining sufficient quantities of pure this compound for comprehensive biological evaluation can be limited by its yield from natural sources. mdpi.com Methodological limitations also exist, particularly the scarcity of in vivo pharmacodynamic evaluation and structure-activity relationship studies for many Chrysanthemum sesquiterpenoids. mdpi.com Most reported biological activity studies have been conducted in vitro. mdpi.com

Future research needs to focus on developing more efficient and scalable isolation and purification techniques for this compound. Addressing the low yield issue might involve optimizing extraction methods or developing the sustainable synthetic approaches discussed earlier. Crucially, there is a significant need for well-designed in vivo studies to validate the biological activities observed in vitro and to understand the pharmacokinetics, pharmacodynamics, and potential efficacy of this compound in living systems. Establishing robust structure-activity relationships will require synthesizing or isolating various derivatives of this compound and systematically evaluating their biological effects to understand which structural features are essential for activity.

Socio-Economic and Ethical Considerations in this compound Research (Conceptual)

As research into this compound progresses, it is important to consider the potential socio-economic and ethical implications, even if specific information is not yet available. Conceptually, future research should consider:

Resource Utilization and Sustainability: If natural extraction remains a primary source, the impact of large-scale cultivation and harvesting of Chrysanthemum indicum on biodiversity and local ecosystems needs to be assessed and managed sustainably.

Access and Benefit Sharing: If this compound or its derivatives prove to have therapeutic or commercial applications, considerations around equitable access to these benefits, particularly for communities in regions where Chrysanthemum indicum is traditionally cultivated, are important.

Intellectual Property: The development of synthetic production methods or novel applications may lead to intellectual property considerations, requiring careful navigation of patent landscapes and knowledge sharing.

Traditional Knowledge: If the initial identification or use of Chrysanthemum indicum was based on traditional knowledge, acknowledging and respecting this knowledge is an ethical imperative.

Equitable Collaboration: Fostering equitable collaborations between researchers, industry, and communities involved in the sourcing or study of this compound is crucial for responsible research and development.

These conceptual considerations highlight the need for a mindful and responsible approach as this compound research advances, ensuring that scientific progress is aligned with broader societal values and sustainability goals.

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and purifying Kikkanol F from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or HPLC) for purification. Key steps include:

Crude Extraction : Optimize solvent polarity to maximize yield .

Fractionation : Use gradient elution to separate compounds based on polarity differences.

Purity Validation : Confirm via NMR, mass spectrometry, and HPLC (≥95% purity) .

  • Data Consideration : Report extraction yields, retention times, and spectral data (e.g., m/z values, δ values for NMR) with instrument precision specifications .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : A multi-technique approach is required:

Spectroscopic Analysis : 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereochemistry and functional groups.

Crystallography : X-ray diffraction for absolute configuration determination .

Computational Validation : Compare experimental data with DFT-calculated NMR or IR spectra .

  • Data Contradictions : Address discrepancies (e.g., unexpected NOESY correlations) by revisiting sample purity or computational models .

Q. What in vitro assays are recommended for preliminary pharmacological evaluation of this compound?

  • Methodological Answer : Prioritize target-specific assays:

Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) with positive/negative controls.

Cell Viability : Employ MTT or resazurin assays across multiple cell lines (e.g., cancer vs. normal) .

Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression models (e.g., GraphPad Prism) .

  • Experimental Design : Include triplicate replicates and statistical significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Apply systematic analysis:

Source Variability : Compare plant sources, extraction protocols, and purity levels across studies .

Assay Conditions : Scrutinize differences in buffer pH, incubation time, or cell culture media .

Statistical Re-evaluation : Perform meta-analysis to identify outliers or confounding variables .

  • Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in complex biological systems?

  • Methodological Answer : Integrate multi-omics and phenotypic screening:

Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment.

Chemical Proteomics : Use affinity-based probes to map binding partners .

Pathway Enrichment Analysis : Tools like DAVID or KEGG to pinpoint affected pathways .

  • Validation : Confirm targets via CRISPR knockout or siRNA silencing .

Q. How should researchers design in vivo studies to bridge gaps between in vitro findings and therapeutic potential?

  • Methodological Answer : Follow NIH preclinical guidelines :

Model Selection : Use disease-relevant animal models (e.g., xenografts for oncology).

Dosing Regimen : Calculate human-equivalent doses via allometric scaling.

Endpoint Analysis : Include biomarkers (e.g., serum cytokines) and histopathology .

  • Ethical Compliance : Adhere to ARRIVE guidelines for reporting animal studies .

Q. What computational approaches are robust for predicting this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Combine in silico tools:

ADMET Prediction : Use SwissADME or ADMETLab for bioavailability, CYP inhibition, and toxicity .

Molecular Dynamics : Simulate binding stability with target proteins (e.g., GROMACS).

QSAR Modeling : Develop models using curated bioactivity datasets .

  • Limitations : Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Data Analysis & Reporting Standards

Q. How should researchers address variability in spectroscopic or chromatographic data during peer review?

  • Methodological Answer :

Raw Data Submission : Provide supplemental chromatograms/spectra with baseline corrections .

Reproducibility : Detail instrument calibration protocols and software settings (e.g., NMR pulse sequences) .

Contradiction Resolution : Apply principal contradiction analysis to prioritize critical data .

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer :

Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) for IC₅₀/EC₅₀ calculations.

Error Reporting : Use standard deviation (SD) for technical replicates and standard error (SE) for biological replicates .

Multivariate Analysis : PCA or PLS-DA for multi-parametric datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.